molecular formula C15H14O3 B1296577 Methyl 4-benzyloxybenzoate CAS No. 32122-11-5

Methyl 4-benzyloxybenzoate

Cat. No.: B1296577
CAS No.: 32122-11-5
M. Wt: 242.27 g/mol
InChI Key: ZLLQTDQOTFCCDF-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxybenzoate is an organic compound with the chemical formula C15H14O3This compound is a colorless to yellowish liquid with a sweet, fruity flavor . It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

While specific safety and hazard information for Methyl 4-benzyloxybenzoate is not available in the searched resources, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Methyl 4-benzyloxybenzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and oxidative stress .

Preparation Methods

Methyl 4-benzyloxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide at room temperature . The reaction conditions and reagents used in this synthesis are crucial for obtaining a high yield of the desired product.

Chemical Reactions Analysis

Methyl 4-benzyloxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 4-benzyloxybenzoic acid .

Comparison with Similar Compounds

Methyl 4-benzyloxybenzoate can be compared with other similar compounds such as ethyl 4-benzyloxybenzoate and 4-benzyloxybenzoic acid. While these compounds share similar chemical structures, they differ in their specific functional groups and properties. For example, ethyl 4-benzyloxybenzoate has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and applications . Similarly, 4-benzyloxybenzoic acid has a carboxylic acid group instead of an ester group, which can influence its solubility and chemical behavior .

Conclusion

This compound is a versatile compound with various applications in scientific research and industry Its unique chemical properties and reactivity make it valuable for studies in chemistry, biology, and medicine

Properties

IUPAC Name

methyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQTDQOTFCCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306003
Record name Methyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32122-11-5
Record name 32122-11-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(benzyloxy)benzoate
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Synthesis routes and methods I

Procedure details

The title compound (26.6 g, 110%) was prepared from methyl 4-hydroxybenzoate (15.2 g, 125 mmol) utilising sodium hydride as base, in a similar manner to Intermediate 76. 1H NMR (CDCl3) δ 8.00 (2H, d, J 8.9 Hz), 7.82-7.73 (5H, br m), 6.99 (2H, d, J 8.9 Hz), 5.12 (2H, s) and 3.89 (3H, s). MS (ES) m/e 243 [M+H]+.
Quantity
15.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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Intermediate 76
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0 (± 1) mol
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Yield
110%

Synthesis routes and methods II

Procedure details

To a solution of 75 g of methyl 4-hydroxybenzoate in 700 ml THF at 22° C. were added 19.7 g of a 60% dispersion of sodium hydride in mineral oil. After the mixture was stirred for 90 minutes, 84.3 g of benzyl bromide was added dropwise. The reaction was heated at reflux for 18 hours, cooled to room temperature and 50 ml methanol was added. The mixture was evaporated and the resulting residue extracted with three portions of ethyl acetate. The combined organic extracts were washed with water and brine, dried over magnesium sulfate and evaporated to a solid. Recrystallization from cold methanol gave 28.7 g of the title compound: 300 MHz 1H NMR (CDCl3) δ3.96 (s, 3 H), 5.19 (s, 2 H), 7.05 (d, J=9 Hz, 2 H), 7.42 (s, 5 H), 8.05 (d, J=9 Hz, 2 H).
Quantity
75 g
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reactant
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0 (± 1) mol
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reactant
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700 mL
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solvent
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84.3 g
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reactant
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50 mL
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxy-benzoate (10.0 g, 0.066 mol) and potassium carbonate (12 g, 0.086 mol), were taken in acetone (50 ml) and heated at 50° C. for 1 hour. To the reaction mixture benzyl bromide (8.2 ml, 0.072 mol) was added. The mixture was heated at 80° C. for 5 hours. The mixture was cooled to room temperature and filtered through sintered funnel, washed with acetone. Solvent was removed to obtain pure 4-benzyloxy-benzoic acid methyl ester as white solid (16 g, 100%).
Quantity
10 g
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reactant
Reaction Step One
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12 g
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reactant
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Quantity
8.2 mL
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reactant
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50 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 15.2 g of methyl-4-hydroxybenzoate (100 mmol) in 125 mL of N,N-dimethylformamide was added under stirring 33.13 g of potassium carbonate (240 mmol). Then 17.45 g of benzyl bromide (102 mmol) was added within 5 min. The mixture was stirred at 25° C. using a water bath. The reaction was complete after 3 h. The reaction mixture was poured into a mixture of 180 g of ice and 200 mL of ethyl acetate. After extraction, the aqueous phase was separated and extracted with three portions of 80 mL of ethyl acetate. The organic phase was washed with two portions of 150 mL of water, combined, dried (MgSO4) and partially concentrated to give a thick suspension. 60 mL of pentane was added and the suspension was stirred during 2 h at room temperature. The crystalline methyl 4-benzyloxybenzoate was collected on a filter, washed with pentane and dried.
Quantity
15.2 g
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reactant
Reaction Step One
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125 mL
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solvent
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33.13 g
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reactant
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17.45 g
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reactant
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[Compound]
Name
ice
Quantity
180 g
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reactant
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200 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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